molecular formula C21H22N4O4S2 B2929184 N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-(pyrrolidine-1-sulfonyl)benzamide CAS No. 681435-97-2

N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-(pyrrolidine-1-sulfonyl)benzamide

Cat. No.: B2929184
CAS No.: 681435-97-2
M. Wt: 458.55
InChI Key: GUVOAMQHPNBIRH-UHFFFAOYSA-N
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Description

N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-(pyrrolidine-1-sulfonyl)benzamide is a sophisticated small molecule building block designed for medicinal chemistry and drug discovery programs. Its structure integrates a tetrahydropyridine scaffold, a feature present in many bioactive molecules, which can be strategically exploited to enhance binding affinity and modulate physicochemical properties. The presence of both an acetyl moiety and a benzamide group substituted with a pyrrolidine sulfonyl unit makes this compound a versatile intermediate for the synthesis of targeted chemical libraries. Researchers can utilize this reagent to develop novel enzyme inhibitors, particularly targeting ATP-binding sites or protein-protein interactions, given its potential to act as a key scaffold. The electron-withdrawing cyano group adjacent to the thiophene ring can influence the molecule's electronic distribution and metabolic stability, making it a valuable tool for probing structure-activity relationships in lead optimization campaigns. This compound is provided For Research Use Only and is intended for the exclusive purpose of scientific investigation and development in a controlled laboratory environment.

Properties

IUPAC Name

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S2/c1-14(26)24-11-8-17-18(12-22)21(30-19(17)13-24)23-20(27)15-4-6-16(7-5-15)31(28,29)25-9-2-3-10-25/h4-7H,2-3,8-11,13H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUVOAMQHPNBIRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-(pyrrolidine-1-sulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-bromo acetophenone with vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution to form a chalcone intermediate . This intermediate is then treated with 2-cyanothioacetamide to form the corresponding pyridinethione, which is further reacted with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile to yield the final thienopyridine derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to ensure higher yields, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-(pyrrolidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-(pyrrolidine-1-sulfonyl)benzamide has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing other complex organic molecules.

    Biology: Studied for its potential antimicrobial properties against strains like E. coli and B.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-(pyrrolidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit microbial growth by interfering with essential enzymes or cellular processes in bacteria . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Table 1: Core Structure Comparison

Compound Core Structure Key Functional Groups Molecular Formula
Target Compound Thieno[2,3-c]pyridine Acetyl, cyano, sulfonylbenzamide C₂₂H₂₃N₅O₃S₂ (estimated)
11a Thiazolo[3,2-a]pyrimidine Trimethylbenzylidene, furan C₂₀H₁₀N₄O₃S
12 Pyrimido[2,1-b]quinazoline Furan, cyano C₁₇H₁₀N₄O₃

Substituent Effects

  • Sulfonamide Groups : The target’s pyrrolidine-1-sulfonyl group contrasts with the arylidenesemicarbazides in (e.g., compounds 15a–c). Sulfonamides generally enhance solubility and binding to polar targets, while semicarbazides may confer chelating properties .
  • Cyano vs. Acetyl: The 3-cyano group in the target compound may improve metabolic stability compared to the acetylated derivatives in (e.g., 11a/b), which could undergo hydrolysis in vivo .

Table 2: Substituent Impact on Physical Properties

Compound Melting Point (°C) Yield (%) Notable Spectroscopy Data (IR/NMR)
Target Compound N/A N/A N/A (data not provided in evidence)
11a 243–246 68 IR: 3,436 cm⁻¹ (NH), 2,219 cm⁻¹ (CN); NMR: δ 7.94 (=CH)
12 268–269 57 IR: 2,220 cm⁻¹ (CN), 1,719 cm⁻¹ (CO); NMR: δ 9.59 (NH)
15a–c () N/A 55–70 MS: m/z 318–403; NMR: arylidene protons (δ 7.10–7.82)

Biological Activity

N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-(pyrrolidine-1-sulfonyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique thienopyridine core structure and multiple functional groups. This compound is primarily studied for its potential biological activities, including antibacterial and anticancer properties.

Chemical Structure and Properties

The compound features several significant structural components:

  • Thienopyridine Core : This heterocyclic structure is known for its diverse biological activities.
  • Functional Groups : The presence of acetyl and cyano groups enhances the compound's reactivity and interaction with biological systems.

Molecular Formula

The molecular formula of this compound is C15H16N4O2SC_{15}H_{16}N_{4}O_{2}S.

Table 1: Structural Features and Biological Activity

Component Structural Features Biological Activity
ThienopyridineHeterocyclic compoundAntimicrobial properties
Acetyl GroupCarbonyl functional groupEnhances reactivity
Cyano GroupTriple-bonded carbonPotential anticancer activity
Pyrrolidine SulfonamideSulfonamide moietyModulates various biological pathways

Antibacterial Activity

Preliminary studies indicate that this compound exhibits notable antibacterial activity against various strains of bacteria. The proposed mechanisms include:

  • Disruption of Bacterial Cell Wall Synthesis : Similar compounds have shown efficacy in inhibiting the synthesis of peptidoglycan, a critical component of bacterial cell walls.
  • Inhibition of Metabolic Pathways : The cyano and acetyl groups may interfere with metabolic processes essential for bacterial survival.

Anticancer Activity

Research has suggested that compounds with similar structural features possess anticancer properties. The potential mechanisms of action include:

  • Targeting Specific Molecular Pathways : The thienopyridine core may interact with proteins involved in cell proliferation and apoptosis.
  • Induction of Apoptosis : Some studies have indicated that such compounds can trigger programmed cell death in cancer cells.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that derivatives of thienopyridine exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting the potential for developing new antibiotics based on this scaffold.
  • Antitumor Studies : In vitro assays have shown that related thienopyridine compounds can inhibit the growth of various cancer cell lines, including breast and lung cancer cells.

Table 2: Summary of Biological Activities

Activity Type Target Organisms/Cells Mechanism of Action
AntibacterialStaphylococcus aureus, E. coliDisruption of cell wall synthesis
AnticancerBreast cancer cells, lung cancer cellsInduction of apoptosis; inhibition of proliferation

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